molecular formula C17H18N2O2S B2977999 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide CAS No. 2034444-10-3

2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide

Cat. No.: B2977999
CAS No.: 2034444-10-3
M. Wt: 314.4
InChI Key: FFYASBGOVXJXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide is a synthetic small molecule featuring a pyridinecarboxamide (isonicotinamide) core. Its structure includes a cyclopropylmethoxy substituent at the 2-position of the pyridine ring and a 3-(methylthio)phenyl group attached via an amide linkage.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(3-methylsulfanylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-22-15-4-2-3-14(10-15)19-17(20)13-7-8-18-16(9-13)21-11-12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYASBGOVXJXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide typically involves multiple steps:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized via the reaction of cyclopropylmethyl bromide with sodium hydroxide in an aqueous medium.

    Etherification: Cyclopropylmethanol is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to form 2-(cyclopropylmethoxy)pyridine.

    Thioether Formation: The 3-(methylthio)phenyl group is introduced through a nucleophilic substitution reaction between 3-bromothioanisole and an appropriate nucleophile.

    Amidation: Finally, the isonicotinamide moiety is introduced by reacting 2-(cyclopropylmethoxy)pyridine with 3-(methylthio)phenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.

    Materials Science: It could be used in the synthesis of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy and methylthio groups could play crucial roles in these interactions by fitting into specific binding pockets or forming hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other isonicotinamide derivatives and benzamide-based therapeutics allow for meaningful comparisons. Below is a detailed analysis:

Structural Analogues in PDE4 Inhibition

  • Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide):
    • Key Differences : Roflumilast replaces the isonicotinamide core with a benzamide scaffold and includes dichloropyridinyl and difluoromethoxy groups.
    • Activity : It is a potent PDE4 inhibitor (IC50 = 0.8 nM in human neutrophils) with broad anti-inflammatory effects across leukocytes .
    • Comparison : The target compound’s cyclopropylmethoxy group aligns with roflumilast’s pharmacophore, but the absence of dichloro/difluoro substituents may reduce PDE4 affinity. The methylthio group could modulate solubility or metabolic stability compared to roflumilast’s halogenated motifs.

Anti-Tubercular Isonicotinamide Derivatives

  • (S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide (): Key Differences: This compound incorporates a hydrazineyl linker and trifluoromethylphenyl group, absent in the target molecule. Comparison: The hydrazineyl group in this analog likely enhances metal-binding capacity (critical for targeting mycobacterial enzymes), whereas the target compound’s methylthio group may prioritize passive diffusion or sulfur-mediated interactions.

Pesticide and Agrochemical Benzamides

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide):
    • Key Differences : Features a benzamide core with isopropoxy and trifluoromethyl groups.
    • Activity : Used as a fungicide, targeting succinate dehydrogenase in fungi .
    • Comparison : The target compound’s isonicotinamide core and methylthio group may reduce agrochemical efficacy but improve compatibility with mammalian targets.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Core Structure Key Substituents Biological Activity Potency (IC50 or Yield) Reference
2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide Isonicotinamide Cyclopropylmethoxy, 3-(methylthio)phenyl Hypothetical: Anti-inflammatory/Antimicrobial N/A N/A
Roflumilast Benzamide Cyclopropylmethoxy, difluoromethoxy, dichloropyridinyl PDE4 inhibition 0.8 nM (neutrophils)
(S)-N-(4-(Methylthio)-... () Isonicotinamide Methylthio, hydrazineyl, trifluoromethyl Anti-tubercular 64% yield
Flutolanil Benzamide Isopropoxy, trifluoromethyl Fungicidal N/A

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Cyclopropylmethoxy groups resist oxidative metabolism better than linear alkoxy chains (e.g., isopropoxy in flutolanil), as seen in roflumilast’s pharmacokinetics .
  • Synthetic Accessibility : The target compound could be synthesized via amide coupling between 2-(cyclopropylmethoxy)isonicotinic acid and 3-(methylthio)aniline, analogous to methods in and .

Biological Activity

2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for its role in modulating immune responses and inhibiting specific enzymes related to cellular processes.

Chemical Structure

The compound's structure includes:

  • Cyclopropylmethoxy group
  • Methylthio-substituted phenyl ring
  • Isonicotinamide moiety

This configuration is believed to enhance its binding properties and biological activity compared to other similar compounds.

Biological Activity Overview

Research indicates that 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been shown to reduce inflammation by decreasing paw edema and lowering cytokine levels. It achieves this through the inhibition of NF-κB activation, a key regulator in inflammatory responses.
  • Immunomodulation : Studies suggest that it alters immune cell responses, potentially offering therapeutic benefits in conditions characterized by dysregulated immune activity.
  • Enzyme Inhibition : The compound has demonstrated binding affinity to ADP-ribosyltransferases, which are crucial for DNA repair mechanisms. This suggests a potential role in treating diseases related to cellular dysfunctions.

In Vitro Studies

In vitro experiments have highlighted the following findings:

  • Cytokine Modulation : The compound effectively modulates cytokine production, influencing both pro-inflammatory and anti-inflammatory pathways.
  • NF-κB Pathway Suppression : It suppresses NF-κB activation, leading to decreased expression of inflammatory mediators.

Case Studies

A notable study involved the administration of 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide to animal models exhibiting inflammatory conditions. The results indicated a significant reduction in inflammatory markers and improved clinical outcomes, suggesting its potential as a therapeutic agent.

The proposed mechanism of action for this compound involves:

  • Binding Affinity : Thermal shift assays have demonstrated significant binding affinity to ADP-ribosyltransferases, indicating that it can modulate their activity effectively.
  • Impact on Cellular Signaling : By inhibiting key signaling pathways such as NF-κB, the compound can alter gene expression related to inflammation and immune responses.

Data Table

PropertyValue
CAS Number2034444-10-3
Molecular FormulaC15H15N3O2
Molecular Weight269.304 g/mol
Biological ActivitiesAnti-inflammatory, Immunomodulatory, Enzyme Inhibition
Key TargetsADP-ribosyltransferases, NF-κB

Q & A

Q. What are the critical steps for optimizing the synthesis of 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide?

The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key optimizations include:

  • Alkaline substitution : Adjusting pH and temperature to enhance cyclopropylmethoxy group incorporation (e.g., using K₂CO₃ in DMF at 80°C) .
  • Reductive conditions : Testing alternatives to iron powder (e.g., catalytic hydrogenation) to improve yield and reduce byproducts .
  • Design of Experiments (DoE) : Employing fractional factorial designs to minimize trials while identifying critical parameters (e.g., molar ratios, solvent polarity) .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • HPLC-MS : Quantify purity and detect intermediates using reversed-phase chromatography with a C18 column and ESI-MS for mass confirmation .
  • NMR spectroscopy : Compare 1{}^{1}H and 13{}^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What safety protocols are essential when handling sulfur-containing intermediates like 3-(methylthio)phenyl derivatives?

  • Ventilation : Use fume hoods to mitigate exposure to volatile thiols or sulfides.
  • Personal protective equipment (PPE) : Nitrile gloves and gas-tight goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic byproducts (e.g., from reduction steps) before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyclopropylmethoxy group in nucleophilic substitution reactions?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution pathways (e.g., comparing SN1 vs. SN2 mechanisms) .
  • Reaction path search algorithms : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify low-barrier pathways .
  • Solvent effects : COSMO-RS simulations to optimize solvent selection for stabilizing intermediates .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Statistical meta-analysis : Pool data from multiple studies using mixed-effects models to account for variability in assay conditions (e.g., cell lines, solvent concentrations) .
  • Mechanistic profiling : Combine target-binding assays (e.g., SPR, ITC) with transcriptomics to differentiate on-target vs. off-target effects .
  • Dose-response normalization : Apply Hill equation modeling to standardize potency metrics (EC₅₀/IC₅₀) across assays .

Q. What methodologies address solubility challenges in pharmacokinetic studies of this hydrophobic compound?

  • Co-solvent systems : Screen PEG-400, cyclodextrins, or lipid-based formulations to enhance aqueous solubility .
  • Amorphous solid dispersion : Use spray-drying or hot-melt extrusion with polymers like HPMCAS to stabilize the amorphous phase .
  • In silico solubility prediction : Machine learning models (e.g., AqSolDB) trained on molecular descriptors (logP, PSA) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for kinase targets?

  • Fragment-based screening : Test truncated analogs (e.g., omitting the cyclopropylmethoxy group) to identify pharmacophore contributions .
  • 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate substituent bulk/electrostatics with kinase inhibition .
  • Kinome-wide profiling : Use kinase panel assays (≥300 kinases) to map off-target interactions and guide selectivity optimization .

Q. What experimental strategies elucidate degradation pathways under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation products .
  • LC-HRMS/MS : Characterize degradation products via high-resolution mass spectrometry and isotopic labeling .
  • Computational degradation prediction : Software like Zeneth (Lhasa Ltd.) simulates plausible degradation routes based on reaction rules .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .
  • Transcriptomic clustering : Compare gene expression profiles of mono- vs. combination therapy to identify synergistic pathways .
  • Microfluidic co-culture models : Mimic tumor microenvironments to assess penetration and efficacy in heterotypic cell systems .

Methodological Resources

  • Statistical tools : JMP or Minitab for DoE and response surface modeling .
  • Computational platforms : Gaussian (DFT), GRRM (reaction path search), and AqSolDB (solubility prediction) .
  • Experimental repositories : PubChem BioAssay for bioactivity data cross-referencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.